Cas no 38024-35-0 (4-Aminocinnoline-3-carboxamide)

4-Aminocinnoline-3-carboxamide is a heterocyclic organic compound featuring a cinnoline core substituted with an amino group at the 4-position and a carboxamide moiety at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its fused bicyclic aromatic system offers stability while allowing for selective functionalization, enabling applications in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active molecules. The carboxamide group enhances solubility and hydrogen-bonding potential, facilitating interactions with biological targets. The compound’s well-defined synthetic route and purity make it suitable for research and industrial-scale applications.
4-Aminocinnoline-3-carboxamide structure
38024-35-0 structure
商品名:4-Aminocinnoline-3-carboxamide
CAS番号:38024-35-0
MF:C9H8N4O
メガワット:188.1860
MDL:MFCD03056454
CID:1111751
PubChem ID:2814562

4-Aminocinnoline-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-amino-3-Cinnolinecarboxamide
    • 4-aminocinnoline-3-carboxamide
    • 3-Cinnolinecarboxamide, 4-amino-
    • Maybridge3_002639
    • Oprea1_370421
    • HMS1438H21
    • BDBM50097398
    • IDI1_014026
    • AK198819
    • 4RU
    • Q27454919
    • DS-9933
    • MFCD03056454
    • HTS-9026
    • 38024-35-0
    • DTXSID10384641
    • Z1198161327
    • CHEMBL449216
    • SCHEMBL14061350
    • AKOS006279719
    • DB-138293
    • 4-Aminocinnoline-3-carboxamide
    • MDL: MFCD03056454
    • インチ: 1S/C9H8N4O/c10-7-5-3-1-2-4-6(5)12-13-8(7)9(11)14/h1-4H,(H2,10,12)(H2,11,14)
    • InChIKey: FCYPWSQPDXUBPV-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=C(C2=C([H])C([H])=C([H])C([H])=C2N=N1)N([H])[H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 188.06994
  • どういたいしつりょう: 188.06981089g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.9
  • 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

  • ふってん: 456.4±53.0°C at 760 mmHg
  • PSA: 94.89

4-Aminocinnoline-3-carboxamide セキュリティ情報

4-Aminocinnoline-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A449039135-1g
4-Aminocinnoline-3-carboxamide
38024-35-0 95%
1g
$394.02 2023-09-02
Chemenu
CM252601-1g
4-Aminocinnoline-3-carboxamide
38024-35-0 95%
1g
$281 2021-08-04
Alichem
A449039135-10g
4-Aminocinnoline-3-carboxamide
38024-35-0 95%
10g
$1568.80 2023-09-02
eNovation Chemicals LLC
Y0991953-5g
4-Aminocinnoline-3-carboxamide
38024-35-0 95%
5g
$970 2024-08-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
NW750-250mg
4-Aminocinnoline-3-carboxamide
38024-35-0 95+%
250mg
1116CNY 2021-05-08
1PlusChem
1P00I7XT-250mg
3-Cinnolinecarboxamide, 4-amino-
38024-35-0 95%
250mg
$152.00 2024-05-03
eNovation Chemicals LLC
D405772-10g
4-amino-3-Cinnolinecarboxamide
38024-35-0 97%
10g
$1890 2025-02-19
1PlusChem
1P00I7XT-1g
3-Cinnolinecarboxamide, 4-amino-
38024-35-0 95%
1g
$377.00 2024-05-03
Chemenu
CM252601-1g
4-Aminocinnoline-3-carboxamide
38024-35-0 95%
1g
$470 2024-07-17
eNovation Chemicals LLC
D372759-5g
4-aminocinnoline-3-carboxamide
38024-35-0 95%
5g
$885 2025-02-18

4-Aminocinnoline-3-carboxamide 関連文献

4-Aminocinnoline-3-carboxamideに関する追加情報

Chemical Profile of 4-Aminocinnoline-3-carboxamide (CAS No. 38024-35-0)

4-Aminocinnoline-3-carboxamide, identified by its Chemical Abstracts Service (CAS) number 38024-35-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the cinnoline family, a class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities. The structural framework of 4-Aminocinnoline-3-carboxamide incorporates both an amine and a carboxamide functional group, which contribute to its unique chemical properties and potential biological functions.

The molecular structure of 4-Aminocinnoline-3-carboxamide consists of a fused bicyclic system comprising a benzene ring and a pyridine ring, with an amine substituent at the 4-position and a carboxamide group at the 3-position. This arrangement imparts specific electronic and steric characteristics to the molecule, making it a versatile scaffold for drug discovery. The presence of both electron-donating and electron-withdrawing groups in its structure allows for diverse interactions with biological targets, including enzymes and receptors.

In recent years, 4-Aminocinnoline-3-carboxamide has been extensively studied for its potential applications in the development of novel therapeutic agents. One of the most compelling areas of research has been its role in anticancer therapy. Studies have demonstrated that compounds structurally related to 4-Aminocinnoline-3-carboxamide can inhibit the growth of various cancer cell lines by interfering with key cellular processes such as DNA replication and transcription. The amine and carboxamide functionalities are particularly crucial in these interactions, as they can modulate the binding affinity and selectivity of the compound toward its target proteins.

Moreover, research has highlighted the significance of 4-Aminocinnoline-3-carboxamide in modulating inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including cancer, autoimmune disorders, and cardiovascular conditions. Preclinical studies have shown that derivatives of 4-Aminocinnoline-3-carboxamide can suppress inflammatory responses by inhibiting the activity of pro-inflammatory cytokines and enzymes. This suggests that 4-Aminocinnoline-3-carboxamide could serve as a lead compound for developing anti-inflammatory drugs with minimal side effects.

The pharmacokinetic properties of 4-Aminocinnoline-3-carboxamide are also an important consideration in drug development. Its solubility, stability, and metabolic profile determine its bioavailability and therapeutic efficacy. Recent advancements in computational chemistry have enabled researchers to predict and optimize these properties using molecular modeling techniques. By leveraging these tools, scientists have been able to design analogs of 4-Aminocinnoline-3-carboxamide with improved pharmacokinetic profiles, enhancing their potential as drug candidates.

Another area where 4-Aminocinnoline-3-carboxamide has shown promise is in the treatment of neurodegenerative diseases. The brain is particularly vulnerable to oxidative stress and inflammation, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease. Studies indicate that compounds similar to 4-Aminocinnoline-3-carboxamide can protect neurons from damage by scavenging reactive oxygen species and reducing neuroinflammation. This opens up new avenues for therapeutic intervention in neurodegenerative disorders.

The synthesis of 4-Aminocinnoline-3-carboxamide is another critical aspect that has been extensively explored. Traditional synthetic routes often involve multi-step processes with moderate yields and require expensive reagents. However, recent innovations in synthetic methodology have led to more efficient and sustainable approaches. For instance, catalytic methods using transition metals have been developed to streamline the synthesis of 4-Aminocinnoline-3-carboxamide, reducing both reaction times and waste generation. These advancements are in line with global efforts to promote green chemistry principles in pharmaceutical manufacturing.

In conclusion, 4-Aminocinnoline-3-carboxamide (CAS No. 38024-35-0) represents a fascinating compound with diverse biological activities and therapeutic potential. Its unique structural features make it an attractive scaffold for drug discovery, particularly in oncology, inflammation, neurodegenerative diseases, and other areas where novel therapeutic agents are urgently needed. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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